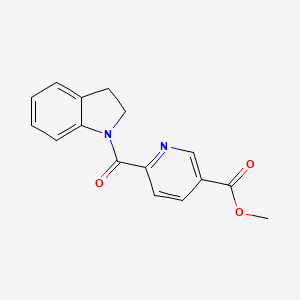![molecular formula C12H11N3O2 B7538738 N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are involved in a wide range of physiological and biochemical processes in the body.
Mécanisme D'action
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide acts as an agonist of the cannabinoid receptors, specifically the CB1 receptor. When N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological and biochemical processes in the body. This includes the regulation of neurotransmitter release, which can affect pain perception, mood, and appetite.
Biochemical and Physiological Effects:
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to modulate pain perception, appetite regulation, and immune function. N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has also been shown to have potential therapeutic applications for a variety of conditions, including chronic pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the mechanisms of action of these receptors. However, there are also limitations to using N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide in lab experiments. For example, this compound is highly potent, which can make it difficult to control dosages and ensure accurate results.
Orientations Futures
There are many potential future directions for research on N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide. One area of interest is the development of new compounds that target the cannabinoid receptors with greater specificity and potency. Another area of interest is the study of the long-term effects of cannabinoid receptor activation on the body, particularly with regards to the potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic applications of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide and other cannabinoid compounds.
Méthodes De Synthèse
The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-(1,3,4-oxadiazol-2-yl)phenylamine with cyclopropanecarbonyl chloride, followed by purification and characterization of the resulting product. The synthesis of N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. This compound has been shown to have a high affinity for the cannabinoid receptors, making it a valuable tool for studying the mechanisms of action of these receptors. N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide has also been used to study the effects of cannabinoids on various physiological and biochemical processes, including pain perception, appetite regulation, and immune function.
Propriétés
IUPAC Name |
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(8-4-5-8)14-10-3-1-2-9(6-10)12-15-13-7-17-12/h1-3,6-8H,4-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODGLHGNTMKVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)



![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
